2-(1H-benzimidazol-2-ylsulfanyl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide
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Overview
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide is a complex organic compound with a unique structure that combines benzimidazole and hydrazide functionalities. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carbon disulfide under basic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with an appropriate alkyl halide to introduce the sulfanyl group.
Hydrazide Formation: The resulting compound is further reacted with hydrazine hydrate to form the hydrazide derivative.
Schiff Base Formation: Finally, the hydrazide is condensed with 4-isopropylbenzaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylsulfanyl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, or alkylating agents.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-(1H-benzimidazol-2-ylsulfanyl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing substrate access.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Interaction: Binding to DNA and interfering with replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-ylsulfanyl)acetic acid
- 2-(1H-benzimidazol-2-ylsulfanyl)acetohydrazide
- 2-(1H-benzimidazol-2-ylsulfanyl)-N’-{(E)-[4-(methyl)phenyl]methylidene}acetohydrazide
Uniqueness
2-(1H-benzimidazol-2-ylsulfanyl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H20N4OS |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H20N4OS/c1-13(2)15-9-7-14(8-10-15)11-20-23-18(24)12-25-19-21-16-5-3-4-6-17(16)22-19/h3-11,13H,12H2,1-2H3,(H,21,22)(H,23,24)/b20-11+ |
InChI Key |
KBBULZWLUQXTEO-RGVLZGJSSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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